molecular formula C9H9F2NO B1398662 N-[1-(3,4-Difluorophenyl)propylidene]hydroxylamine CAS No. 1217255-04-3

N-[1-(3,4-Difluorophenyl)propylidene]hydroxylamine

Cat. No.: B1398662
CAS No.: 1217255-04-3
M. Wt: 185.17 g/mol
InChI Key: HDHBSDWCLCBNAK-UHFFFAOYSA-N
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Description

N-[1-(3,4-Difluorophenyl)propylidene]hydroxylamine is a hydroxylamine derivative featuring a propylidene backbone substituted with a 3,4-difluorophenyl group. The compound’s structure combines a hydroxylamine moiety (NH2O–) with an aromatic system modified by two fluorine atoms at the 3- and 4-positions.

Properties

IUPAC Name

N-[1-(3,4-difluorophenyl)propylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO/c1-2-9(12-13)6-3-4-7(10)8(11)5-6/h3-5,13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDHBSDWCLCBNAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=NO)C1=CC(=C(C=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Process:

  • Starting Material: Substituted nitrobenzene, specifically 3,4-difluoronitrobenzene, as the precursor for the difluorophenyl moiety.
  • Reaction Conditions: Nitrobenzene is reacted with hydrazine in the presence of a catalyst such as Raney nickel, under mild conditions (0–50°C), with solvents like ethanol, ethylene dichloride, or Virahol.
  • Catalysis: Raney Ni is employed as a catalyst to facilitate nitro-to-hydroxylamine reduction, with the reaction typically proceeding over 1–10 hours.
  • Reagents and Ratios: Hydrazine hydrate is used at 1–5 times molar equivalents relative to the nitro compound, with phase-transfer catalysts like tetrabutylammonium bromide enhancing the reaction efficiency.
  • Product Isolation: After completion, the reaction mixture is filtered, and the hydroxylamine product is isolated via recrystallization, often from residual solvents.

Data Table: Nitro-Reduction Preparation Parameters

Parameter Specification Reference
Starting Material 3,4-Difluoronitrobenzene ,
Catalyst Raney Nickel
Solvent Ethanol, Virahol, 1,2-Dichloroethane
Reaction Temperature 0–50°C
Reaction Time 1–10 hours
Hydrazine Equiv. 1–5 molar equivalents
Phase-Transfer Catalyst Tetrabutylammonium bromide

Halogenation and Subsequent Reduction

An alternative route involves halogenation of the aromatic ring followed by reduction to hydroxylamine.

Process Outline:

  • Halogenation: Aromatic fluorination or chlorination at specific positions, often using halogen sources like N-fluorobenzenesulfonimide or N-chlorosuccinimide.
  • Formation of Halooxime: The halogenated aromatic compound reacts with hydroxylamine derivatives (e.g., BnONH₂, AcONH₂) in the presence of acids such as acetic acid or hydrochloric acid, forming halooximes.
  • Reduction to Hydroxylamine: The halooxime is then reduced, often with catalytic hydrogenation or metal-based reducing agents, to yield the hydroxylamine.

Research Findings:

  • The process benefits from mild conditions and high selectivity, with the halooxime formation step typically conducted at room temperature with acids like acetic acid.
  • The reduction step can be optimized for high yield and purity, often employing catalytic hydrogenation under mild pressure.

Additional Considerations and Optimization

  • Solvent Systems: Mixtures such as NMP/toluene or ethanol/ethylene dichloride are employed to optimize solubility and reaction kinetics.
  • Temperature Control: Reactions are generally conducted at low temperatures (0–30°C) to prevent over-reduction or side reactions.
  • Yield and Purity: High yields (>80%) are achievable with optimized conditions, especially when using catalytic systems like Raney Ni and phase-transfer catalysts.

Summary of Key Research Findings

Aspect Observation Reference
Catalyst Efficiency Raney Ni provides high selectivity and yield ,
Reaction Conditions Mild temperatures (0–50°C), reaction times 1–10 hours ,
Raw Materials Cheaper substituted nitrobenzenes like 3,4-difluoronitrobenzene ,
Product Purification Recrystallization from residual solvents
Industrial Relevance Cost-effective, scalable processes with high operational efficiency ,

Chemical Reactions Analysis

Types of Reactions

N-[1-(3,4-Difluorophenyl)propylidene]hydroxylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include nitroso compounds, nitro compounds, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[1-(3,4-Difluorophenyl)propylidene]hydroxylamine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-[1-(3,4-Difluorophenyl)propylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, modulating their activity and affecting various biochemical processes. The difluorophenyl group enhances its binding affinity to target proteins, while the hydroxylamine moiety can participate in redox reactions, influencing cellular signaling pathways.

Comparison with Similar Compounds

N-[(1E)-1-(2H-1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-hydroxylamine

  • Substituents : 1,3-Benzodioxole (electron-rich heterocycle) and imidazole (basic heterocycle) .
  • Key Differences :
    • The benzodioxole group provides electron-donating effects, contrasting with the electron-withdrawing 3,4-difluorophenyl group in the target compound.
    • Imidazole introduces hydrogen-bonding capability, absent in the difluorophenyl derivative.
  • Implications :
    • The antifungal activity reported for this compound suggests hydroxylamine derivatives with heterocyclic substituents may target fungal enzymes. The difluorophenyl analog’s electronic profile might instead favor interactions with hydrophobic binding pockets.

N-{1-[4-(3-Phenylpropoxy)phenyl]propylidene}hydroxylamine

  • Substituents : 4-(3-Phenylpropoxy) group (lipophilic alkoxy chain) .
  • Key Differences :
    • The phenylpropoxy substituent increases lipophilicity (logP) compared to the smaller, polar fluorine atoms.
    • Steric bulk from the propoxy chain may hinder molecular packing or receptor access.

3-Chloro-N-phenyl-phthalimide

  • Substituents : Chlorine at the 3-position and phthalimide backbone .
  • Key Differences :
    • Chlorine’s larger atomic radius and polarizability vs. fluorine’s compact size and electronegativity.
    • Phthalimide’s rigid bicyclic structure contrasts with the flexible propylidene chain in the target compound.
  • Implications :
    • Chlorine’s steric effects may enhance thermal stability in polyimide precursors , while fluorine’s electronic effects could favor metabolic stability in bioactive molecules.

Physicochemical Properties

A comparative analysis of key properties is summarized below:

Compound Substituents logP (Predicted) Key Functional Groups Biological Activity Reference
N-[1-(3,4-Difluorophenyl)propylidene]hydroxylamine 3,4-Difluoro ~1.8* Hydroxylamine, difluorophenyl Potential metabolic stability
N-[(1E)-1-(2H-1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-hydroxylamine Benzodioxole, imidazole ~2.3* Hydroxylamine, imidazole Antifungal precursor
N-{1-[4-(3-Phenylpropoxy)phenyl]propylidene}hydroxylamine Phenylpropoxy ~3.5* Hydroxylamine, alkoxy chain Structural analog
3-Chloro-N-phenyl-phthalimide Chlorine, phthalimide ~2.0 Phthalimide, chloro Polyimide monomer

*Predicted using fragment-based methods (e.g., Fluorine: -0.38/logP unit; benzodioxole: +0.45/logP unit).

  • Lipophilicity : The difluorophenyl group’s moderate logP (~1.8) balances solubility and membrane permeability, advantageous for drug-like molecules.
  • Stability : Fluorine’s resistance to oxidation may enhance shelf-life compared to benzodioxole or alkoxy analogs.

Biological Activity

N-[1-(3,4-Difluorophenyl)propylidene]hydroxylamine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a hydroxylamine functional group attached to a propylidene chain with a difluorophenyl substituent. Its chemical formula is C10H12F2N2O, and it is categorized under hydroxylamines, which are known for their diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets:

  • Enzyme Inhibition : Hydroxylamines often act as enzyme inhibitors, particularly in metabolic pathways involving cytochrome P450 enzymes. This inhibition can lead to altered pharmacokinetics of co-administered drugs.
  • Antioxidant Activity : Hydroxylamines can scavenge free radicals, providing protective effects against oxidative stress in cells.
  • Antimicrobial Properties : Some studies suggest that hydroxylamines exhibit antimicrobial activity by disrupting microbial cell membranes or inhibiting essential metabolic processes.

Biological Activity Data

Research has demonstrated the biological activity of this compound in various assays:

Activity Type Observed Effect Reference
AntioxidantScavenging of DPPH radicals
AntimicrobialInhibition of bacterial growth
Enzyme InhibitionInhibition of cytochrome P450 enzymes

Case Studies and Research Findings

  • Antioxidant Activity : A study reported that this compound showed significant antioxidant properties through DPPH radical scavenging assays, indicating its potential use in preventing oxidative damage in biological systems .
  • Antimicrobial Effects : Another investigation into the antimicrobial properties revealed that this compound effectively inhibited the growth of various bacterial strains, suggesting its potential application in treating infections .
  • Enzyme Interaction Studies : Research focusing on the interaction with cytochrome P450 enzymes indicated that this compound could modulate drug metabolism, potentially affecting the pharmacokinetics of concomitantly administered medications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-(3,4-Difluorophenyl)propylidene]hydroxylamine
Reactant of Route 2
N-[1-(3,4-Difluorophenyl)propylidene]hydroxylamine

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